![molecular formula C22H23N3O3 B14950733 N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950733.png)
N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group and a naphthyl group, connected through an acetohydrazide linkage. Its molecular structure allows it to participate in a variety of chemical reactions, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 2,4-dimethoxybenzaldehyde with naphthylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activities and cellular processes. Additionally, its aromatic groups enable it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(4-Bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide: Similar structure but with a bromophenyl group instead of a dimethoxyphenyl group.
N’-[1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide: Contains a hydroxybenzohydrazide moiety instead of a naphthyl group.
Uniqueness
N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its combination of a dimethoxyphenyl group and a naphthyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its analogs.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-15(20-11-10-19(27-2)13-21(20)28-3)24-25-22(26)14-23-18-9-8-16-6-4-5-7-17(16)12-18/h4-13,23H,14H2,1-3H3,(H,25,26)/b24-15+ |
InChI Key |
KIYOUTSYRMVTMH-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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